molecular formula C15H20FN3O3 B13928160 4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1071521-56-6

4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13928160
CAS No.: 1071521-56-6
M. Wt: 309.34 g/mol
InChI Key: GOHLAZVVQWOLJZ-UHFFFAOYSA-N
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Description

4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a fluorinated pyridine ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-chloropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester
  • 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

The presence of the fluorine atom in 4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester imparts unique properties such as increased metabolic stability and altered electronic characteristics compared to its chloro and bromo analogs .

Properties

CAS No.

1071521-56-6

Molecular Formula

C15H20FN3O3

Molecular Weight

309.34 g/mol

IUPAC Name

tert-butyl 4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20FN3O3/c1-15(2,3)22-14(21)19-9-7-18(8-10-19)13(20)11-5-4-6-12(16)17-11/h4-6H,7-10H2,1-3H3

InChI Key

GOHLAZVVQWOLJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC(=CC=C2)F

Origin of Product

United States

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